molecular formula C12H23N3O B1468084 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1248419-11-5

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1468084
M. Wt: 225.33 g/mol
InChI Key: SDIPEFSZGSIJQP-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one (also known as 2-APM, 4-MPP, 4-Methylpyrrolidin-3-yl-1-piperidin-1-yl-ethanone, and 4-Methyl-1-piperidin-3-yl-1-pyrrolidin-2-one) is a member of the pyrrolidinone family of compounds. It is an analog of the popular recreational drug, mephedrone, and is a synthetic compound with a wide range of applications in the laboratory. 2-APM has been studied extensively for its pharmacological properties, and has been used in research on a variety of topics, including neurochemistry, drug addiction, and behavior.

Scientific Research Applications

Electrooptic Film Fabrication

Research has demonstrated the synthesis of new dibranched, heterocyclic "push-pull" chromophores involving similar molecular structures for use in electrooptic film fabrication. The study highlights the chemisorptive reaction of these chromophores with iodobenzyl-functionalized surfaces to afford chromophore monolayers, emphasizing the significance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Asymmetric Michael Additions

Another study explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This research provides insights into modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Synthesis and Antinociceptive Activity

Derivatives of a similar compound were prepared and tested as analgesics, showcasing the synthetic routes and the potential for creating compounds with analgesic properties (Rádl et al., 2010).

Fluorescent Chemosensor Development

A study introduced a dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for Fe3+ ions and picric acid, highlighting the compound's potential in sensitive and selective detection applications (Shylaja et al., 2020).

Chemical Transformations of 3-Aminopyrrolidin-2-ones

Research on 3-aminopyrrolidin-2-ones revealed reactions with benzaldehyde to yield azomethines and N-substituted 3-aminopyrrolidin-2-ones, providing insights into chemical transformations and potential applications in synthetic organic chemistry (Kostyuchenko et al., 2009).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10-2-6-15(7-3-10)12(16)9-14-5-4-11(13)8-14/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIPEFSZGSIJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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